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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

GSK2973980A, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor.

The information is designed to address specific issues that may be encountered during

experimental procedures related to its DMPK (Drug Metabolism and Pharmacokinetics) profile

optimization.

Frequently Asked Questions (FAQs)
Q1: What is GSK2973980A and what is its primary mechanism of action?

A1: GSK2973980A is a novel, potent, and selective small molecule inhibitor of Acyl-

CoA:Diacylglycerol Acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme that catalyzes the

final step in triglyceride synthesis.[2] By inhibiting DGAT1, GSK2973980A blocks the

production of triglycerides, which plays a crucial role in fat absorption and storage.[2][3] This

mechanism of action makes it a candidate for the treatment of metabolic disorders.[1]

Q2: What are the reported in vitro potencies of GSK2973980A against DGAT1?

A2: GSK2973980A has demonstrated potent inhibition of DGAT1 in enzymatic assays, with

IC50 values of 3.3 nM for human DGAT1 and 13 nM for rat DGAT1.[2]

Q3: Has GSK2973980A shown target engagement in a cellular context?
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A3: Yes, in a C2C12 mouse myoblast cell-based assay, GSK2973980A inhibited triglyceride

synthesis in a concentration-dependent manner.[2] Furthermore, a cellular thermal shift assay

in HepG2 cells demonstrated that GSK2973980A directly engages with and stabilizes the

DGAT1 protein, confirming target engagement in a cellular environment.[2]

Q4: What is the primary optimization strategy that led to the discovery of GSK2973980A?

A4: A key challenge in the development of this chemical series was overcoming the genotoxic

liability associated with aniline structures embedded in the molecules. The optimization strategy

focused on modifying the aniline components to mitigate mutagenicity while retaining high

potency and selectivity for DGAT1, ultimately leading to the identification of GSK2973980A.

Q5: What are the common in vivo models used to assess the efficacy of DGAT1 inhibitors like

GSK2973980A?

A5: A common and effective in vivo model is the postprandial lipid excursion model, often

referred to as an oral lipid tolerance test (OLTT), in mice or rats.[1][4][5] This model assesses

the ability of the compound to reduce the spike in plasma triglycerides that occurs after a high-

fat meal or an oral lipid challenge. GSK2973980A has shown efficacy in such a model in mice.

[1]

Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High variability or poor reproducibility in DGAT1 enzymatic assays.

Possible Cause 1: Substrate quality and preparation.

Troubleshooting Step: Ensure the quality and stability of the substrates, dioleoyl glycerol

and palmitoleoyl Coenzyme A. Prepare fresh solutions for each experiment, as repeated

freeze-thaw cycles can degrade the reagents.

Possible Cause 2: Microsome activity.

Troubleshooting Step: The activity of the human intestinal microsomes, which are the

source of the DGAT1 enzyme, can vary between batches. It is advisable to qualify each

new batch of microsomes to ensure consistent enzyme activity.
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Possible Cause 3: Inconsistent incubation times.

Troubleshooting Step: Adhere strictly to the specified incubation time (e.g., 60 minutes at

37°C) as minor variations can lead to significant differences in triglyceride formation.[6]

Issue 2: Low potency observed in cellular triglyceride synthesis assays compared to enzymatic

assays.

Possible Cause 1: Poor cell permeability.

Troubleshooting Step: Assess the cell permeability of the compound using a standard

assay (e.g., Caco-2 permeability assay). If permeability is low, consider structural

modifications to improve this property.

Possible Cause 2: Compound binding to assay components.

Troubleshooting Step: The compound may be binding to serum proteins or other

components in the cell culture medium, reducing its free concentration. Consider

performing the assay in serum-free or low-serum conditions to assess this effect.

Possible Cause 3: Efflux by cellular transporters.

Troubleshooting Step: The compound may be a substrate for efflux transporters like P-gp,

which would reduce its intracellular concentration. This can be investigated using cell lines

that overexpress specific transporters or by co-incubating with known efflux inhibitors.

In Vivo Experiment Troubleshooting
Issue 1: Inconsistent results in the mouse postprandial lipid excursion model (Oral Lipid

Tolerance Test).

Possible Cause 1: Variability in fasting times.

Troubleshooting Step: The duration of fasting prior to the lipid challenge can significantly

impact baseline triglyceride levels and the subsequent excursion. Standardize the fasting

period for all animals in the study.[5]

Possible Cause 2: Inconsistent gavage technique.
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Troubleshooting Step: Ensure that the oral gavage of the lipid challenge and the test

compound is performed consistently to ensure uniform delivery to the stomach. Improper

technique can lead to variability in absorption.

Possible Cause 3: Stress-induced physiological changes.

Troubleshooting Step: Handling and dosing procedures can induce stress in the animals,

which can affect metabolic parameters. Acclimatize the animals to the procedures before

the start of the study to minimize stress-related variability.

Issue 2: Unexpected toxicity or adverse effects observed in vivo.

Possible Cause 1: Off-target effects.

Troubleshooting Step: While GSK2973980A is reported to be selective, at higher

concentrations, off-target effects can occur. Conduct a broad panel of in vitro safety

pharmacology assays to identify potential off-target activities.

Possible Cause 2: Poor formulation and resulting high localized concentration.

Troubleshooting Step: Ensure the compound is properly formulated to achieve adequate

solubility and exposure. A poor formulation can lead to high localized concentrations in the

gastrointestinal tract, potentially causing local toxicity.

Possible Cause 3: Metabolite-induced toxicity.

Troubleshooting Step: Investigate the metabolic profile of GSK2973980A to identify major

metabolites. These metabolites should then be synthesized and tested for potential

toxicity.

Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of GSK2973980A
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Parameter Species IC50 (nM)

DGAT1 Inhibition Human 3.3[2]

DGAT1 Inhibition Rat 13[2]

Note: Data for selectivity against other acyltransferases (e.g., DGAT2, ACAT1, ACAT2) is not

publicly available in quantitative terms, but the compound is described as highly selective.

Detailed Experimental Protocols
Protocol 1: In Vitro DGAT1 Enzymatic Assay
This protocol is a generalized procedure based on commonly used methods for assessing

DGAT1 activity.[6]

Substrate Preparation:

Prepare a 600 µM solution of dioleoyl glycerol in a buffer containing 175 mM Tris-HCl and

100 mM MgCl2, with DMSO as a co-solvent.

Prepare a 150 µM solution of palmitoleoyl CoA in a 1.5% acetone/water solution.

Enzyme Preparation:

Dilute human intestinal microsomes to a final concentration of 25 µg/mL in a Tris/MgCl2

buffer containing 3.5 mg/mL BSA.

Assay Procedure:

In a microcentrifuge tube, combine 67 µL of the palmitoleoyl CoA solution and 67 µL of the

dioleoyl glycerol solution.

Add the test compound (GSK2973980A) at various concentrations.

Initiate the reaction by adding 67 µL of the diluted microsome solution.

Incubate the reaction mixture for 60 minutes at 37°C.
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Detection:

Terminate the reaction and quantify the amount of triglyceride formed. This is often done

using radiolabeled substrates (e.g., [14C]palmitoleoyl CoA) followed by thin-layer

chromatography (TLC) and scintillation counting, or by using mass spectrometry-based

methods.

Data Analysis:

Calculate the percent inhibition at each concentration of the test compound relative to a

vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Postprandial Lipid Excursion Model
in Mice
This protocol is a generalized procedure based on standard methods for oral lipid tolerance

tests.[5]

Animal Acclimatization and Fasting:

Acclimatize male C57BL/6 mice for at least one week before the experiment.

Fast the mice overnight (e.g., for 12-16 hours) with free access to water.

Compound Administration:

Prepare a formulation of GSK2973980A in a suitable vehicle (e.g., 0.5% HPMC, 0.1%

Tween 80 in water).

Administer the compound formulation or vehicle control to the mice via oral gavage at a

specified time (e.g., 30-60 minutes) before the lipid challenge.

Lipid Challenge:

Administer a bolus of a high-fat liquid, typically corn oil or olive oil, via oral gavage (e.g.,

10 mL/kg).
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Blood Sampling:

Collect blood samples at baseline (pre-lipid challenge) and at several time points post-lipid

challenge (e.g., 1, 2, 3, 4, and 6 hours).

Blood can be collected via tail vein or retro-orbital sinus into tubes containing an

anticoagulant (e.g., EDTA).

Triglyceride Measurement:

Separate the plasma by centrifugation.

Measure the triglyceride concentration in the plasma samples using a commercial

enzymatic assay kit.

Data Analysis:

Plot the plasma triglyceride concentration versus time for each treatment group.

Calculate the area under the curve (AUC) for the triglyceride excursion for each animal.

Determine the percent inhibition of the triglyceride AUC in the compound-treated groups

relative to the vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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